molecular formula C15H16F3NO2 B5215345 4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine

4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine

Cat. No. B5215345
M. Wt: 299.29 g/mol
InChI Key: KSOKTMPHUWHYSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential use in several fields, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

The mechanism of action of 4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine is not fully understood, but it is believed to act as a modulator of certain receptors in the brain. Specifically, it has been shown to bind to the sigma-1 receptor and the dopamine D3 receptor, which are involved in several physiological processes, including pain perception, inflammation, and addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine are complex and depend on the specific receptor it interacts with. It has been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and glutamate. It has also been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine in lab experiments is its high potency and specificity for certain receptors. This allows for precise modulation of specific physiological processes. However, one limitation is its potential toxicity, which must be carefully monitored in animal studies.

Future Directions

There are several future directions for research on 4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine. One area of interest is its potential use in the treatment of addiction and substance abuse disorders. Another area of interest is its potential use as a tool to study the role of sigma-1 and dopamine D3 receptors in the brain. Additionally, further optimization of the synthesis method and exploration of its pharmacological properties may lead to the development of novel drugs.

Synthesis Methods

The synthesis of 4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine involves the reaction of 3-(trifluoromethyl)phenol with propargyl bromide to form 4-{3-(trifluoromethyl)phenoxy}-2-butyn-1-ol. The latter compound is then reacted with morpholine in the presence of a base to yield 4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine. This method has been optimized to provide high yields and purity of the compound.

Scientific Research Applications

4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine has been extensively studied for its potential use in several scientific fields. In medicinal chemistry, it has been shown to possess antitumor, anti-inflammatory, and analgesic properties. In drug discovery, it has been used as a lead compound for the development of novel drugs. In neuroscience, it has been investigated for its potential use as a tool to study the role of certain receptors in the brain.

properties

IUPAC Name

4-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO2/c16-15(17,18)13-4-3-5-14(12-13)21-9-2-1-6-19-7-10-20-11-8-19/h3-5,12H,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOKTMPHUWHYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-[3-(Trifluoromethyl)phenoxy]but-2-ynyl]morpholine

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